molecular formula C18H17NO4S B557706 Fmoc-D-cysteine CAS No. 157355-80-1

Fmoc-D-cysteine

Cat. No. B557706
M. Wt: 343,4*18.01 g/mole
InChI Key: RMTDKXQYAKLQKF-MRXNPFEDSA-N
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Description

Fmoc-D-Cysteine is an N-terminal protected cysteine derivative used in peptide synthesis . It has two terminal amino functional groups, one with a protecting group . This Fmoc-protected cleavable linker can also be used in the synthesis of chemical biology tools for cleavage under reducing conditions .


Synthesis Analysis

The synthesis of Fmoc-D-Cysteine involves a series of small-molecule C-terminal amidation tags based on phosphonate or aliphatic moieties . The Fmoc group is deprotected using DEA/ACN and subsequently reacted with mercaptosuccinic acid or cysteine to capture and remove the Fmoc-residue .


Molecular Structure Analysis

The empirical formula of Fmoc-D-Cysteine is C37H31NO4S . Its molecular weight is 585.71 . The SMILES string representation of its structure is OC(=O)C@@H(c2ccccc2)c3ccccc3)NC(=O)OCC4c5ccccc5-c6ccccc46 .


Chemical Reactions Analysis

Fmoc-D-Cysteine is involved in Fmoc solid-phase peptide synthesis . The Fmoc group is removed with piperidine solution, which does not disturb the acid-labile linker between the peptide and the resin .


Physical And Chemical Properties Analysis

Fmoc-D-Cysteine is a white powder or crystal . It is used in peptide synthesis . It is stored at a temperature of 2-8°C .

Scientific Research Applications

  • Peptide and Protein Science

    • Fmoc-D-cysteine is used in the synthesis of peptides and proteins . The cysteine thiol group is protected to facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
    • The reactive nature of the thiol side chain makes it prone to side reactions such as alkylation and oxidation . Strategies have been developed to protect (and subsequently deprotect) the thiol side chain to overcome these challenges .
    • The results of this application have led to significant advancements in the synthesis of biomolecules .
  • Drug Delivery Systems

    • Fmoc-D-cysteine has been used in the fabrication of nanobowl infused core–shell like microstructures for pH switchable on-demand anti-cancer drug delivery .
    • The fabrication process involves a continuous-flow microfluidics enabled supramolecular self-assembly .
    • The nanoformulations demonstrated significantly higher retardation of tumor growth as compared to free Dox .
  • Synthesis of Mono- and Bi-functionalized Platinum (IV) Complexes

    • Fmoc-D-cysteine is used in the synthesis of mono- and bi-functionalized platinum (IV) complexes to target angiogenic tumor vasculature .
    • The outcomes of this application are not specified in the available resources .
  • Therapeutics

    • Fmoc-D-cysteine is used in the synthesis of synthetic peptides that are important as therapeutics .
    • The outcomes of this application are not specified in the available resources .
  • Synthesis of Pyridazinedione (PD) Scaffold

    • Fmoc-D-cysteine is used in the synthesis of a novel thiol-labile cysteine protecting group based on an unsaturated pyridazinedione (PD) scaffold .
    • The PD scaffold is compatible with conventional solid phase peptide synthesis (SPPS), and has been showcased in the on-resin synthesis of biologically relevant oxytocin .
    • The PD protecting group has also been established for use in both microwave-assisted SPPS and native chemical ligation (NCL) in a model system .
  • Regioselective Synthesis of Cyclic Peptides

    • Fmoc-D-cysteine is used in the regioselective synthesis of cyclic peptides containing two disulfide bridges .
    • This is achieved using a combination of Dpm and Mmt sulfhydryl protecting groups .
    • The outcomes of this application are not specified in the available resources .
  • Synthesis of Peptide Hydrazides

    • Fmoc-D-cysteine is used in the synthesis of proteins through native chemical ligation of peptide hydrazides as thioester surrogates via solid-phase synthesis .
    • The outcomes of this application are not specified in the available resources .

Safety And Hazards

Fmoc-D-Cysteine is considered hazardous by the OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The development of greener and more economical methods for peptide synthesis has been a driving force in promoting the large-scale production of peptide drugs . The use of Fmoc-D-Cysteine in peptide synthesis is expected to contribute to this development .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTDKXQYAKLQKF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-cysteine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
CD Navo, A Asín, E Gómez‐Orte… - … A European Journal, 2018 - Wiley Online Library
… Michael adducts were easily transformed into the corresponding amino acids to study their optical properties and, in some selected cases, into the corresponding N-Fmoc-d-cysteine …
TJ Greshock, DM Johns, Y Noguchi… - Organic Letters, 2008 - ACS Publications
… to be coupled with N-Fmoc-d-cysteine(STrt). However, N-Fmoc-d-cysteine(STrt) could only … using the existing synthetic route starting from 15, N-Fmoc-d-cysteine(STrt), Fmoc-l-Thr, and …
Number of citations: 91 pubs.acs.org
KW Li, J Wu, W Xing, JA Simon - Journal of the American …, 1996 - ACS Publications
… Removal of the N-Fmoc group with Et 2 NH, followed by coupling to N-Fmoc-d-cysteine-(S-triphenylmethyl), provided the tripeptide 7 in a 92% yield. The tetrapeptide 8 was prepared by …
Number of citations: 215 pubs.acs.org
Y Chen, C Gambs, Y Abe, P Wentworth… - The Journal of Organic …, 2003 - ACS Publications
… Thus, l-threonine methyl ester 7 9 was reacted with N- Fmoc-d-cysteine-[S-triphenylmethyl (Trt)] using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride with 1- …
Number of citations: 91 pubs.acs.org
RT Bass, BL Buckwalter, BP Patel, MH Pausch… - Molecular …, 1996 - Citeseer
The study of the five somatostatin receptor subtypes(SST5, where x is the subtype number) has been hampered by the lack of high affinity antagonists. Potent and selective antagonists …
Number of citations: 193 citeseerx.ist.psu.edu
C Aydillo, I Companon, A Avenoza… - Journal of the …, 2014 - ACS Publications
Stereoselective sulfa-Michael addition of appropriately protected thiocarbohydrates to chiral dehydroalanines has been developed as a key step in the synthesis of biologically …
Number of citations: 49 pubs.acs.org
JR HADCOCK - MOLECULAR PHARMACOLOGY, 1996 - academia.edu
The study of the five somatostatin receptor subtypes(SST5, where x is the subtype number) has been hampered by the lack of high affinity antagonists. Potent and selective antagonists …
Number of citations: 0 www.academia.edu
SA Mitchell, MR Pratt, VJ Hruby… - The Journal of Organic …, 2001 - ACS Publications
… FMOC deprotection and washes were followed by coupling of d-Cys 5 with FMOC-d-cysteine (trt) (1.17 g, 2.0 mmol), BOP (0.89 g, 2.0 mmol), HOBt (0.31 g, 2.0 mmol), and i Pr 2 NEt (…
Number of citations: 177 pubs.acs.org
TK Bader, F Xu, MH Hodny, DA Blank… - The Journal of organic …, 2019 - ACS Publications
… confirm the absence of epimerization, the authentic product (the diastereomeric ester containingd-cysteine) was independently prepared by reacting bromide 19 with N-Fmoc-d-cysteine …
Number of citations: 13 pubs.acs.org
S Wen, G Packham, A Ganesan - The Journal of organic …, 2008 - ACS Publications
… Following Fmoc deprotection, sequential coupling with Fmoc-l-threonine and Fmoc-d-cysteine gave dipeptide 8 and tripeptide 9 respectively. Peptide 9 was subjected to mesylation to …
Number of citations: 79 pubs.acs.org

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